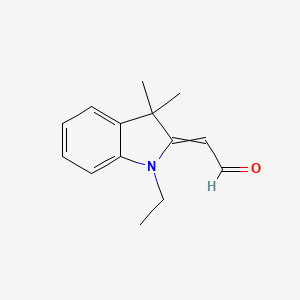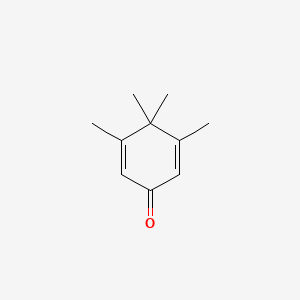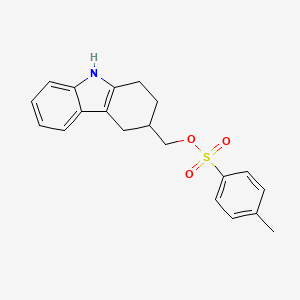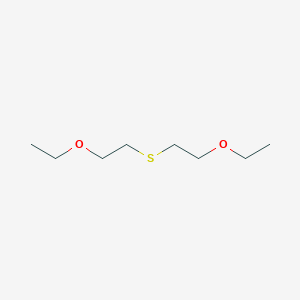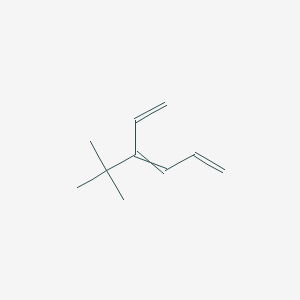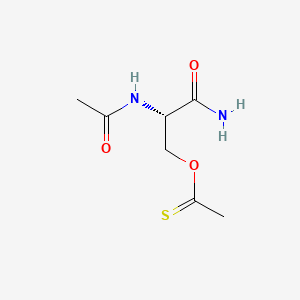
N,S-Diacetylcysteinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,S-Diacetylcysteinamide is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is known for its enhanced bioavailability and ability to cross cellular membranes more efficiently than its parent compound, N-acetylcysteine. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of neuroprotection and antioxidation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,S-Diacetylcysteinamide typically involves the acetylation of cysteine. One common method starts with N-acetyl-L-cysteine, which is then reacted with acetic anhydride under controlled conditions to yield this compound . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like pyridine to neutralize the by-products.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: N,S-Diacetylcysteinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides, which are important in maintaining the redox balance within cells.
Reduction: The compound can be reduced back to its thiol form, which is crucial for its antioxidant properties.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted cysteine derivatives.
Aplicaciones Científicas De Investigación
N,S-Diacetylcysteinamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Acts as a potent antioxidant, protecting cells from oxidative stress.
Medicine: Investigated for its neuroprotective effects in conditions like Alzheimer’s disease.
Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals due to its enhanced stability and bioavailability.
Mecanismo De Acción
N,S-Diacetylcysteinamide exerts its effects primarily through its antioxidant properties. It increases the availability of glutathione, a critical antioxidant in the body, by providing cysteine, a precursor for glutathione synthesis . The compound also directly scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Additionally, it modulates various signaling pathways involved in inflammation and cell survival .
Comparación Con Compuestos Similares
N-acetylcysteine: The parent compound, known for its antioxidant properties but with lower bioavailability.
N-acetylcysteine amide: Similar to N,S-Diacetylcysteinamide but with different acetylation patterns.
Uniqueness: this compound stands out due to its dual acetylation, which enhances its ability to cross cellular membranes and increases its bioavailability compared to N-acetylcysteine. This makes it more effective in delivering cysteine to cells and boosting glutathione levels, thereby providing superior antioxidant protection.
Propiedades
Número CAS |
36914-44-0 |
|---|---|
Fórmula molecular |
C7H12N2O3S |
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
O-[(2S)-2-acetamido-3-amino-3-oxopropyl] ethanethioate |
InChI |
InChI=1S/C7H12N2O3S/c1-4(10)9-6(7(8)11)3-12-5(2)13/h6H,3H2,1-2H3,(H2,8,11)(H,9,10)/t6-/m0/s1 |
Clave InChI |
BQICYXXJILPEEV-LURJTMIESA-N |
SMILES isomérico |
CC(=O)N[C@@H](COC(=S)C)C(=O)N |
SMILES canónico |
CC(=O)NC(COC(=S)C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14674031.png)
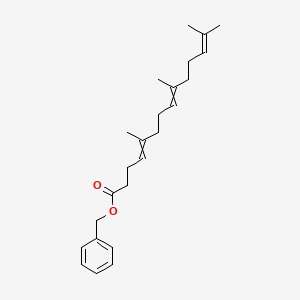
![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
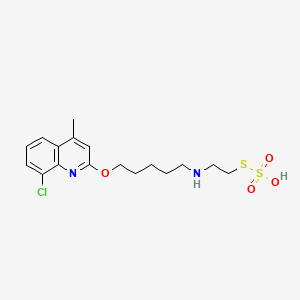
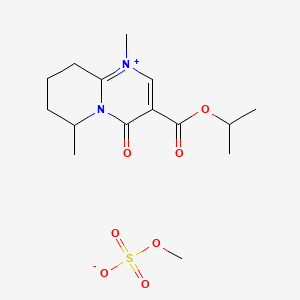

![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)
